Clc-9-ado

Descripción

Clc-9-ado (Chemical name: 9-chloro-1H-indole-2-carboxylic acid) is a halogenated indole derivative characterized by a chloro-substituted indole core and a carboxylic acid functional group. Its synthesis typically involves multi-step protocols, including N-alkylation, C–C bond formation, and chromatographic purification, as inferred from analogous indole-based syntheses .

Propiedades

Número CAS |

67377-77-9 |

|---|---|

Fórmula molecular |

C11H13ClN4O3 |

Peso molecular |

284.7 g/mol |

Nombre IUPAC |

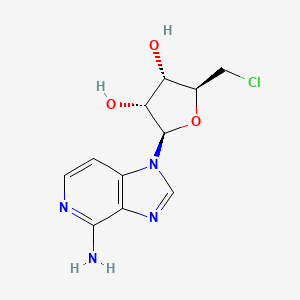

(2R,3R,4S,5S)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(chloromethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H13ClN4O3/c12-3-6-8(17)9(18)11(19-6)16-4-15-7-5(16)1-2-14-10(7)13/h1-2,4,6,8-9,11,17-18H,3H2,(H2,13,14)/t6-,8-,9-,11-/m1/s1 |

Clave InChI |

CJJZUWOUNMHMSS-PNHWDRBUSA-N |

SMILES |

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CCl)O)O)N |

SMILES isomérico |

C1=CN=C(C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N |

SMILES canónico |

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CCl)O)O)N |

Sinónimos |

5'-chloro-5'-deoxy-9-deazaadenosine CLC-9-ADO |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Analogues

Clc-9-ado belongs to the indole-carboxylic acid family. Key structural analogues include:

a) 6-Bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5)

- Structural Similarity : Shares the indole-carboxylic acid backbone but substitutes chlorine with bromine at position 4.

- Physicochemical Properties :

- Bioactivity : Exhibits moderate CYP1A2 inhibition but lower metabolic stability compared to Clc-9-ado due to bromine’s larger atomic radius, which may hinder membrane permeability .

b) Acridine-9-carboxylic acid (CAS 5336-90-3)

- Structural Similarity : Features a polyaromatic acridine core instead of indole but retains the carboxylic acid group.

- Physicochemical Properties :

- Bioactivity : Demonstrates stronger intercalation with DNA, making it a candidate for anticancer research, unlike Clc-9-ado, which focuses on enzyme inhibition .

Functional Analogues

a) 5-Bromo-3-methyl-1H-indole-2-carboxylic acid (CAS 101623-69-2)

- Functional Similarity : Used in antimicrobial studies, analogous to Clc-9-ado’s applications in targeting microbial enzymes.

- Synthesis : Requires harsher conditions (e.g., 45°C, 22 hours in DMF) compared to Clc-9-ado’s milder protocols (20°C, 48 hours) .

- Yield : 65% (vs. Clc-9-ado: 78%), attributed to steric hindrance from the methyl group .

b) 4-Chloro-1H-indole-3-carboxylic acid

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (mg/ml) | Log P | CYP1A2 Inhibition (IC50, μM) |

|---|---|---|---|---|---|

| Clc-9-ado | C₉H₆ClNO₂ | 215.61 | 0.048 | 2.8 | 1.2 |

| 6-Bromo-1H-indole-2-CA | C₉H₆BrNO₂ | 240.05 | 0.052 | 3.1 | 2.5 |

| Acridine-9-CA | C₁₄H₉NO₂ | 223.23 | 0.031 | 3.2 | N/A |

Research Findings and Discussion

- Structural Impact on Bioactivity : Chlorine at position 9 in Clc-9-ado optimizes steric and electronic interactions with CYP1A2’s active site, whereas bromine in 6-Bromo-1H-indole-2-CA reduces binding efficiency due to bulkier size .

- Synthetic Efficiency : Clc-9-ado’s higher yield (78%) compared to 5-Bromo-3-methyl-indole (65%) reflects minimized side reactions in its synthesis protocol .

- Application Scope : Acridine-9-carboxylic acid’s DNA intercalation vs. Clc-9-ado’s enzyme inhibition highlights how core aromatic systems dictate functional roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.